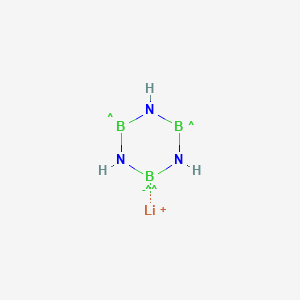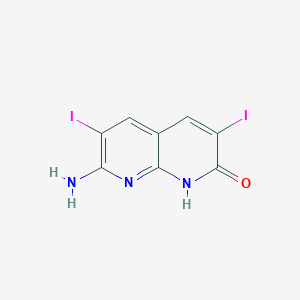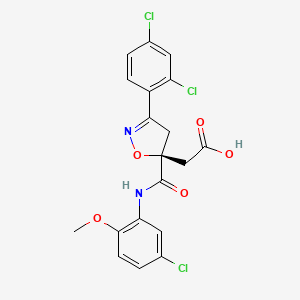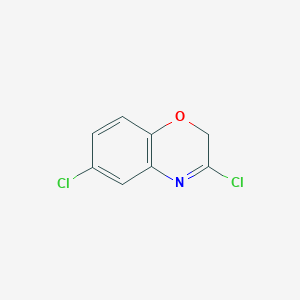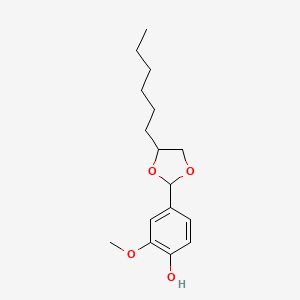
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound belonging to the class of phenol ethers. These compounds are characterized by an ether group substituted with a benzene ring. This particular compound is known for its unique structural features, which include a hexyl chain and a dioxolane ring attached to a methoxyphenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions, where a hexyl halide reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the dioxolane ring and hexyl chain contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: This compound shares a similar structure but with a methyl group instead of a hexyl chain.
2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Another similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
4-(4-Hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to its hexyl chain, which imparts distinct physicochemical properties and biological activities
Properties
CAS No. |
917603-56-6 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
4-(4-hexyl-1,3-dioxolan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-13-11-19-16(20-13)12-8-9-14(17)15(10-12)18-2/h8-10,13,16-17H,3-7,11H2,1-2H3 |
InChI Key |
LYFLDLJGIKNPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
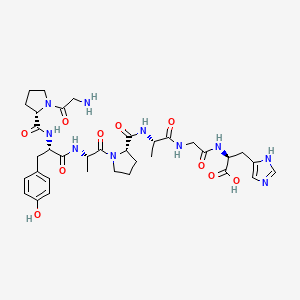
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
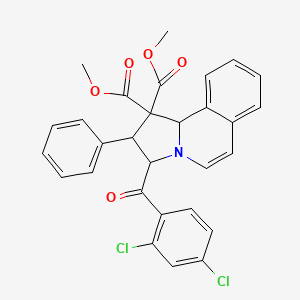
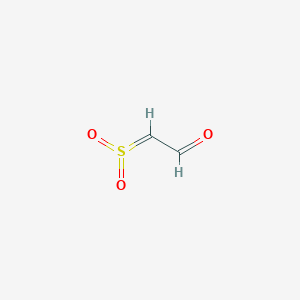
![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
